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For Researchers, Scientists, and Drug Development Professionals

Glutamine, the most abundant amino acid in the bloodstream, plays a pivotal role in the

proliferation and survival of many cancer cells. It serves as a key source of carbon and nitrogen

for the synthesis of nucleotides, amino acids, and lipids, and replenishes the tricarboxylic acid

(TCA) cycle. The critical first step in glutamine utilization is its conversion to glutamate, a

reaction catalyzed by the enzyme glutaminase (GLS). This dependency on glutamine

metabolism, often termed "glutamine addiction," has made glutaminase an attractive target for

cancer therapy.

This guide provides a comprehensive comparison of two prominent glutaminase inhibitors:

JHU395, a broad-spectrum glutamine antagonist prodrug, and CB-839 (Telaglenastat), a

specific inhibitor of glutaminase 1 (GLS1). We will delve into their mechanisms of action,

present preclinical data on their efficacy, and provide detailed experimental protocols for their

evaluation.
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Feature JHU395 CB-839 (Telaglenastat)

Mechanism of Action

Prodrug of 6-diazo-5-oxo-L-

norleucine (DON), a broad-

spectrum, irreversible

glutamine antagonist.[1]

Potent, selective, and orally

bioavailable inhibitor of

glutaminase 1 (GLS1).[2][3]

Target(s)
Multiple glutamine-utilizing

enzymes.[4]

Specifically targets the kidney-

type glutaminase (KGA) and

glutaminase C (GAC) splice

variants of GLS1.[5]

Key Therapeutic Area

(Preclinical)

Malignant Peripheral Nerve

Sheath Tumors (MPNST),

MYC-driven Medulloblastoma.

[1][4][6][7][8]

Triple-Negative Breast Cancer

(TNBC), Renal Cell Carcinoma

(RCC), Non-Small Cell Lung

Cancer (NSCLC).[5][9]

Administration
Orally bioavailable prodrug.[7]

[8]
Orally bioavailable.[5]

Mechanism of Action
JHU395 is a novel, orally bioavailable prodrug of 6-diazo-5-oxo-L-norleucine (DON). DON is a

glutamine mimic that irreversibly inhibits a wide range of enzymes that utilize glutamine as a

substrate. This broad activity disrupts multiple metabolic pathways reliant on glutamine,

including nucleotide and hexosamine synthesis.[4][10] The prodrug design of JHU395 allows

for enhanced delivery of the active agent, DON, to tumor tissues, including those in the

nervous system, while potentially reducing systemic toxicity.[1][6]

CB-839 (Telaglenastat) is a potent and selective inhibitor of glutaminase 1 (GLS1), the primary

enzyme responsible for converting glutamine to glutamate in many cancer cells. By specifically

targeting GLS1, CB-839 blocks the initial and rate-limiting step of glutaminolysis, thereby

depleting downstream metabolites crucial for the TCA cycle and antioxidant production.[2][3] Its

selectivity for GLS1 over the liver isoform GLS2 is a key feature.
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The following tables summarize key quantitative data from preclinical studies of JHU395 and

CB-839. It is important to note that these data are from separate studies and not from a direct

head-to-head comparison.

Table 1: In Vitro Efficacy
Compound Cell Line Cancer Type IC50 Reference

JHU395 D283MED Medulloblastoma ~0.25 µM [4]

D425MED Medulloblastoma <0.25 µM [4]

MED211 Medulloblastoma ~0.25 µM [4]

CB-839 HCC1806 TNBC 20-55 nM [5]

MDA-MB-231 TNBC 20-55 nM [5]

HG-3

Chronic

Lymphocytic

Leukemia

0.41 µM [11][12]

MEC-1

Chronic

Lymphocytic

Leukemia

66.2 µM [11][12]
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Compound Cancer Model
Dosing
Regimen

Tumor Growth
Inhibition

Reference

JHU395
Murine flank

MPNST model

1.2 mg/kg/day

orally for 5 days,

then 0.5 mg/kg

orally for 9 days

>40% smaller

tumor volume

compared to

vehicle

[13]

Orthotopic MYC-

amplified

medulloblastoma

xenografts

15 mg/kg twice

weekly

Increased

median survival

from 26 to 45

days

[1][6]

CB-839
Patient-derived

TNBC xenograft

200 mg/kg orally,

twice daily

Significant tumor

growth

suppression

[5]

JIMT-1 xenograft

(basal-like

HER2+)

200 mg/kg orally,

twice daily

54% tumor

growth inhibition

(single agent)

[5]

H460 lung tumor

xenografts

200 mg/kg orally

(3 doses prior to

radiation)

15-30%

reduction in

tumor growth (in

combination with

radiation)

[14]

CAL-27 head

and neck

squamous cell

carcinoma

xenograft

200 mg/kg twice

a day

Significant

reduction in

tumor volume (in

combination with

radiation)

[15]

Signaling Pathways and Experimental Workflows
Signaling Pathways
The inhibition of glutamine metabolism by JHU395 and CB-839 impacts several critical

downstream signaling pathways involved in cancer cell proliferation and survival.
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Caption: Glutamine metabolism pathway and points of inhibition.

Experimental Workflow
A generalized workflow for evaluating glutaminase inhibitors in preclinical models is depicted

below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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